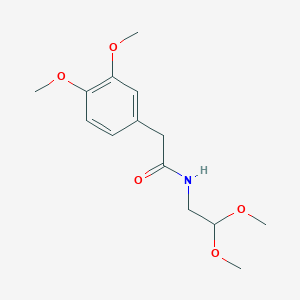
N-(2,2-dimethoxy-ethyl)-3,4-dimethoxyphenylacetamide
描述
N-(2,2-dimethoxy-ethyl)-3,4-dimethoxyphenylacetamide, also known as this compound, is a useful research compound. Its molecular formula is C14H21NO5 and its molecular weight is 283.33. The purity is usually > 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(2,2-dimethoxy-ethyl)-3,4-dimethoxyphenylacetamide is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry. This compound is structurally related to Ivabradine, a medication used primarily for treating angina pectoris and heart failure. Understanding the biological activity of this compound can provide insights into its therapeutic potential and safety profile.
Chemical Structure and Properties
The chemical formula for this compound is C₁₄H₂₁NO₅. Its structure features a phenylacetamide moiety with two methoxy groups on the phenyl ring and a dimethoxyethyl substituent. This configuration may influence its pharmacological properties, including solubility and receptor interactions.
| Property | Value |
|---|---|
| Molecular Weight | 281.33 g/mol |
| Solubility | Soluble in DMSO |
| Melting Point | Not available |
| Log P (octanol-water) | Not available |
Antimicrobial Activity
Some derivatives of similar compounds have been tested for antimicrobial efficacy against various pathogens. Studies show that thieno[2,3-d]pyrimidine derivatives exhibit antimicrobial activity against both Gram-positive and Gram-negative bacteria . Although direct studies on this compound are lacking, the potential for antimicrobial activity exists based on structural analogs.
Safety and Toxicity
Toxicological assessments of related compounds indicate that this compound may have a favorable safety profile. In studies involving similar compounds, no significant adverse effects were observed at doses below established no-observed-adverse-effect levels (NOAEL) of 600 mg/kg/day . However, further research is necessary to establish specific toxicity parameters for this compound.
Case Study 1: Ivabradine Derivatives
A study examining Ivabradine derivatives highlighted the importance of methoxy substitutions in enhancing bioactivity while reducing cytotoxicity. The findings suggest that modifications similar to those found in this compound could lead to improved therapeutic profiles .
Case Study 2: Structural Analog Studies
Research into structural analogs of this compound has shown promising results in preclinical models. These studies indicate potential applications in treating conditions like hypertension and heart failure due to their ability to modulate ion channels effectively .
科学研究应用
Chemical Properties and Structure
N-(2,2-dimethoxy-ethyl)-3,4-dimethoxyphenylacetamide features a unique structure that combines an acetamide moiety with a 3,4-dimethoxyphenyl group linked through a 2,2-dimethoxyethyl chain. This configuration imparts both aromatic and amide functionalities, contributing to its versatility in various applications.
Pharmaceutical Applications
The compound's structural characteristics make it a promising candidate in drug development. Its potential applications in pharmaceuticals include:
- Synthesis of Bioactive Compounds : The compound can serve as a building block for synthesizing biologically active molecules. Its aromatic core allows for the design of novel pharmacophores that can enhance bioavailability and potency .
- Therapeutic Agent Development : Research indicates that derivatives of this compound may exhibit therapeutic properties. For instance, it could be utilized in developing treatments for conditions requiring modulation of specific biological pathways .
Case Study: Drug Development
A study focused on synthesizing various derivatives of this compound demonstrated its effectiveness as a precursor for compounds targeting specific biological receptors. The derivatives showed promising activity in preliminary assays for anti-inflammatory and analgesic effects .
Materials Science Applications
In materials science, this compound can be integrated into polymers and coatings to enhance their properties:
- Polymer Modification : The compound can be used as a functional additive to improve mechanical strength and thermal stability in polymer matrices. Its incorporation into resins can also enhance chemical resistance .
- Coatings Development : Utilizing this compound in coatings can lead to materials with improved durability and resistance to environmental factors. This application is particularly relevant in industries requiring high-performance materials .
The synthesis of this compound typically involves several steps:
- Initial Reaction : The starting materials are reacted under controlled conditions to form the desired acetamide.
- Purification : The product is purified using techniques such as recrystallization or chromatography to ensure high purity levels necessary for pharmaceutical applications.
- Characterization : Techniques like NMR and mass spectrometry are employed to confirm the structure and purity of the synthesized compound .
属性
IUPAC Name |
N-(2,2-dimethoxyethyl)-2-(3,4-dimethoxyphenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO5/c1-17-11-6-5-10(7-12(11)18-2)8-13(16)15-9-14(19-3)20-4/h5-7,14H,8-9H2,1-4H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYIGDPKFPQSZOO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CC(=O)NCC(OC)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details






体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













